Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate
Description
Propriétés
IUPAC Name |
methyl 4-[[2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-21-18(26)22(17(25)19(21)10-4-3-5-11-19)12-15(23)20-14-8-6-13(7-9-14)16(24)27-2/h6-9H,3-5,10-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHHUPGBTDACEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate is a compound derived from the diazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a diazaspiro framework and an acetamido group. Its molecular formula is with a molecular weight of 240.26 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate |
| Molecular Formula | C11H16N2O4 |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 852400-33-0 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties . For instance, Mannich bases synthesized from similar structures showed notable antibacterial and antifungal activities against various pathogens. These compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .
Cytotoxic Effects
Research indicates that methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate may possess cytotoxic effects on certain cancer cell lines. In vitro studies using human cancer cell lines such as HeLa and MCF-7 have shown that this compound can induce apoptosis at specific concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several diazaspiro derivatives, including methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to control groups, with an MIC value of 32 µg/mL against E. coli .
Cytotoxicity Assessment
In a separate investigation focusing on cytotoxicity, researchers treated HeLa cells with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, suggesting promising potential for further development as an anticancer agent .
Comparaison Avec Des Composés Similaires
Ethyl 4-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate
- Key Difference : The ethyl ester variant replaces the methyl ester group in the target compound.
- Implications: Lipophilicity: The ethyl group increases molecular weight (333.35 g/mol vs. Metabolic Stability: Ethyl esters are generally hydrolyzed more slowly than methyl esters by esterases, prolonging half-life .
2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid
- Key Difference : The acetamido-benzoate moiety is replaced by an acetic acid group.
- Implications :
2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic Acid
- Key Difference : An ethyl substituent on the spiro ring replaces the methyl group in the target compound.
- Synthetic Accessibility: Bulky substituents may complicate synthesis, as seen in lower yields for similar analogs (e.g., 21.7–28.1% yields in ) .
Functional Analogues with Pyrido[2,3-d]pyrimidine Scaffolds
Compounds 4a–4d () share structural motifs with the target compound, including:
- Dioxo-diazaspiro systems : Present in 4a–4d as part of a pyrido[2,3-d]pyrimidine core.
- Fluorobenzyl and Methoxyphenyl Substituents : These groups enhance π-π stacking and hydrophobic interactions, similar to the methyl benzoate in the target compound.
Comparison Highlights :
The pyrido[2,3-d]pyrimidine derivatives exhibit higher molecular weights and lower yields, suggesting the target compound may offer synthetic and pharmacokinetic advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
